molecular formula C10H13N3O2S B12614808 5-(Pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide CAS No. 921596-42-1

5-(Pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide

Cat. No.: B12614808
CAS No.: 921596-42-1
M. Wt: 239.30 g/mol
InChI Key: OANAYVIXKNCZPY-UHFFFAOYSA-N
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Description

5-(Pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide is a chemical compound that features a thiophene ring linked to a pyrrolidine moiety through a carbonyl group and a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with pyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted hydrazides or thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s hydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiophene ring can interact with hydrophobic pockets within proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide is unique due to the combination of the thiophene ring and the pyrrolidine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

921596-42-1

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

5-(pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide

InChI

InChI=1S/C10H13N3O2S/c11-12-9(14)7-3-4-8(16-7)10(15)13-5-1-2-6-13/h3-4H,1-2,5-6,11H2,(H,12,14)

InChI Key

OANAYVIXKNCZPY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(S2)C(=O)NN

Origin of Product

United States

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